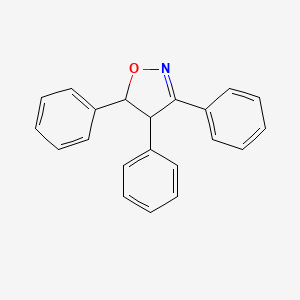
3,4,5-Triphenyl-4,5-dihydroisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Triphenyl-4,5-dihydroisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of three phenyl groups attached to the isoxazole ring, making it a trisubstituted derivative. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
The synthesis of 3,4,5-Triphenyl-4,5-dihydroisoxazole can be achieved through various synthetic routes. One common method involves the [3+2] cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine. This reaction yields 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazoles, which can then be oxidized to form the desired compound . Another method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions .
Chemical Reactions Analysis
3,4,5-Triphenyl-4,5-dihydroisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form corresponding oximes or reduced to yield amines. Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3,4,5-Triphenyl-4,5-dihydroisoxazole has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Additionally, it is used in the development of new drugs and as a tool for studying various biochemical pathways .
Mechanism of Action
The mechanism of action of 3,4,5-Triphenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as p38 MAP kinase, which plays a role in inflammatory responses. The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and exerting its therapeutic effects .
Comparison with Similar Compounds
3,4,5-Triphenyl-4,5-dihydroisoxazole can be compared to other similar compounds, such as 3,4,5-triphenyl-1,2,4-triazole and 3,4,5-triphenyl-4,5-dihydro-1,2-oxazole. While these compounds share a similar core structure, their substituents and functional groups differ, leading to variations in their chemical properties and biological activities.
Properties
CAS No. |
14659-67-7 |
|---|---|
Molecular Formula |
C21H17NO |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3,4,5-triphenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C21H17NO/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)22-23-21(19)18-14-8-3-9-15-18/h1-15,19,21H |
InChI Key |
DBJTVZXFRHLTLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(ON=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzoyl-2'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12894850.png)

![Decahydrocyclopenta[B]pyrrolizine](/img/structure/B12894856.png)
![2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate](/img/structure/B12894879.png)
![[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane](/img/structure/B12894884.png)
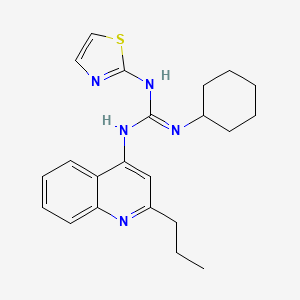
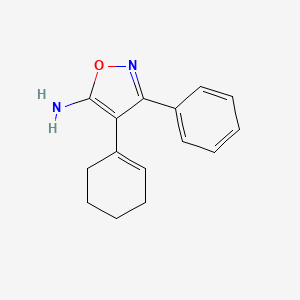
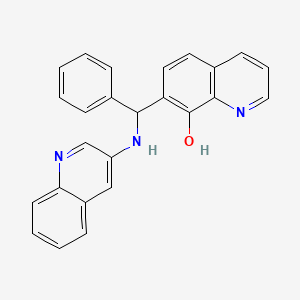
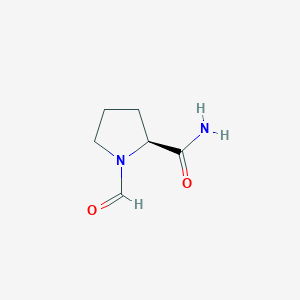
![4-Cyano-2-fluoro-N-{[4-(5-methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}benzamide](/img/structure/B12894913.png)
![(R)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12894914.png)
![4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]benzamide](/img/structure/B12894929.png)

![N-(Butan-2-yl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]decanamide](/img/structure/B12894951.png)
